4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide
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Overview
Description
4-(2-Pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is a complex organic compound that features a pyrimidine ring, a triazolopyridine moiety, and a butanamide chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate amine.
Coupling with Butanamide: The final step involves coupling the triazolopyridine and pyrimidinylamino intermediates with a butanamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and triazolopyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups or double bonds present in the intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups onto the pyrimidine and triazolopyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
4-(2-Pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Biological Studies: The compound is used in studies exploring its effects on cell proliferation, apoptosis, and signal transduction pathways.
Drug Development: Due to its complex structure, it serves as a lead compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition properties and are structurally similar due to the presence of the triazolo moiety.
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: These derivatives are used in various biological applications and share the triazolo ring structure.
Uniqueness
4-(2-Pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is unique due to its specific combination of pyrimidine, triazolopyridine, and butanamide groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit c-Met kinase with high specificity sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H19N7O |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H19N7O/c24-15(6-3-8-18-16-19-9-4-10-20-16)17-11-7-14-22-21-13-5-1-2-12-23(13)14/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,17,24)(H,18,19,20) |
InChI Key |
XCPSOBZMHMCNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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